2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. One common method might include the nitration of an isoindole precursor followed by acetylation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoindole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro and acetyl groups could play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-1h-isoindole-1,3(2h)-dione: Lacks the nitro group, which may result in different reactivity and applications.
4-Nitro-1h-isoindole-1,3(2h)-dione: Lacks the acetyl group, potentially altering its chemical properties and uses.
2-Acetyl-4-amino-1h-isoindole-1,3(2h)-dione: The amino group instead of the nitro group could lead to different biological activities.
Uniqueness
2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups can influence its solubility, stability, and interaction with other molecules.
Properties
CAS No. |
6637-55-4 |
---|---|
Molecular Formula |
C10H6N2O5 |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
2-acetyl-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C10H6N2O5/c1-5(13)11-9(14)6-3-2-4-7(12(16)17)8(6)10(11)15/h2-4H,1H3 |
InChI Key |
NOVSWSHOJUDPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.